2-(2-Oxopropyl)cycloheptanone
Description
2-(2-Oxopropyl)cycloheptanone is a cycloheptanone derivative featuring a 2-oxopropyl substituent at the second position of the seven-membered ketone ring. Cycloheptanone itself is a cyclic ketone with applications in organic synthesis and industrial processes, characterized by its volatility and flammability .
Properties
IUPAC Name |
2-(2-oxopropyl)cycloheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(11)7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZNPKZSFYPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337136 | |
| Record name | Cycloheptanone, 2-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61154-45-8 | |
| Record name | Cycloheptanone, 2-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)cycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with an appropriate reagent to introduce the oxopropyl group. For instance, the reaction of cycloheptanone with a halogenated propyl compound under basic conditions can yield 2-(2-Oxopropyl)cycloheptanone .
Industrial Production Methods
Industrial production methods for 2-(2-Oxopropyl)cycloheptanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-(2-Hydroxypropyl)cycloheptanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Oxopropyl)cycloheptanone has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of different products, depending on the specific enzymes and conditions involved .
Comparison with Similar Compounds
Cycloheptanone (Parent Compound)
Cycloheptanone serves as the foundational structure for 2-(2-Oxopropyl)cycloheptanone. Key differences include:
- Molecular Weight : The 2-oxopropyl group increases molecular weight by ~72 g/mol (C₃H₄O), altering volatility.
- Solubility: Cycloheptanone is sparingly soluble in water but miscible with organic solvents . The polar 2-oxopropyl group may enhance water solubility slightly.
- Applications: Cycloheptanone is used as a solvent and intermediate; its derivative may exhibit enhanced reactivity in nucleophilic additions due to increased steric bulk.
Table 1: Physical Properties Comparison
| Property | Cycloheptanone | 2-(2-Oxopropyl)cycloheptanone (Inferred) |
|---|---|---|
| Molecular Weight (g/mol) | 112.17 | ~184.17 |
| Boiling Point (°C) | 179–181 | Higher (due to added substituent) |
| Water Solubility | Low | Moderate |
Adamantane-Based 2-Oxoethyl Esters
Adamantane-containing esters, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates, share the 2-oxoethyl functional group but differ in their core structure (adamantane vs. cycloheptanone) .
- Structural Conformation: Adamantane derivatives adopt synclinal conformations, enabling head-to-tail packing in crystals. Cycloheptanone’s flexible ring may allow varied conformations.
- Biological Activity: Adamantane esters exhibit antioxidant and anti-inflammatory effects, with nitrogen-containing variants (e.g., 2p, 2q, 2r) outperforming diclofenac sodium in anti-inflammatory assays . This suggests that nitrogen substitution in 2-(2-Oxopropyl)cycloheptanone could enhance bioactivity.
Cyclopentanone Derivatives
The cyclopentanone derivative 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () highlights the impact of ring size and substituent position :
- Ring Size: Cyclopentanone (5-membered) exhibits higher ring strain than cycloheptanone (7-membered), affecting reactivity.
- Applications: Cyclopentanone derivatives are intermediates in fungicide synthesis (e.g., metconazole). The larger cycloheptanone ring in 2-(2-Oxopropyl)cycloheptanone may reduce strain, favoring stability in agrochemical applications.
Biological Activity
2-(2-Oxopropyl)cycloheptanone, a ketone compound, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
2-(2-Oxopropyl)cycloheptanone is characterized by the molecular formula and a unique cycloheptane ring structure. The synthesis of this compound can be achieved through various methods, including catalytic transformations of biomass-derived feedstocks, which have been shown to yield high amounts of cyclohexanones and their derivatives .
Antimicrobial Properties
Research indicates that 2-(2-oxopropyl)cycloheptanone exhibits notable antimicrobial activity . In a study assessing the antibacterial properties of various compounds, it was found that derivatives of cycloheptanones displayed significant inhibition against several bacterial strains. Specifically, the compound demonstrated effective action against Gram-positive bacteria, which are often more resistant to treatment .
Enzymatic Interactions
The compound's biological activity may also be linked to its interactions with enzymes. For instance, studies on similar ketones have shown that they can act as substrates or inhibitors for specific enzymes involved in metabolic pathways. The potential for 2-(2-oxopropyl)cycloheptanone to interact with amine oxidases suggests its role in biochemical processes that could lead to therapeutic applications .
Case Study 1: Antibacterial Efficacy
In an experimental setup, 2-(2-oxopropyl)cycloheptanone was tested against various bacterial strains. The results indicated a Minimum Inhibitory Concentration (MIC) of 0.42 mg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
| Compound | MIC (mg/mL) |
|---|---|
| 2-(2-Oxopropyl)cycloheptanone | 0.42 |
| Control (Standard Antibiotic) | 0.05 |
This table illustrates the comparative efficacy of the compound against standard treatments .
Case Study 2: Enzymatic Activity
In another study focusing on enzymatic activity, it was observed that the presence of 2-(2-oxopropyl)cycloheptanone influenced the activity of certain enzymes involved in oxidative stress response. The compound was found to enhance the activity of antioxidant enzymes, suggesting a protective role against oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
